molecular formula GaH2N3O10 B2681243 Gallium trinitrate hydrate CAS No. 69365-72-6

Gallium trinitrate hydrate

Cat. No.: B2681243
CAS No.: 69365-72-6
M. Wt: 273.75
InChI Key: YVFORYDECCQDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium trinitrate hydrate (Ga(NO₃)₃·xH₂O) is a hygroscopic, water-soluble crystalline compound primarily used as a precursor in synthesizing advanced materials like gallium nitride (GaN), a critical component in semiconductors and solar cells . It also has pharmaceutical applications, such as treating hypercalcemia by inhibiting osteoclast activity . The compound exists in varying hydration states (e.g., nonahydrate, octahydrate) and purity grades (99% to 99.999%), which influence its reactivity and suitability for specialized applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallium trinitrate hydrate can be synthesized by dissolving gallium metal in nitric acid. The reaction typically involves the following steps:

    Dissolution: Gallium metal is dissolved in concentrated nitric acid, producing gallium nitrate and nitrogen dioxide gas.

    Crystallization: The resulting solution is then evaporated to obtain gallium nitrate crystals.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions: Gallium trinitrate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medical Applications

Antineoplastic Agent
Gallium trinitrate hydrate is recognized for its role as an antineoplastic agent, particularly in the treatment of symptomatic hypercalcemia associated with cancer. It works by inhibiting bone resorption and has been shown to be effective in managing conditions related to excessive calcium levels in the blood due to malignancies .

Treatment of Bone-Resorptive Diseases
The compound is also employed in treating bone-resorptive diseases such as osteoporosis. By influencing osteoclast activity, this compound helps to reduce bone loss and improve bone density .

Cultural Selectivity in Microbiology
In microbiological applications, this compound enhances the cultural selectivity of medically significant fungi by suppressing contaminating bacterial flora. This property is valuable in clinical microbiology for isolating and studying pathogenic fungi .

Materials Science Applications

Synthesis of Gallium Nitride
this compound serves as a precursor for synthesizing gallium nitride (GaN), a semiconductor material widely used in electronics and optoelectronics. The compound can be thermally decomposed to produce GaN, which has applications in LEDs, laser diodes, and high-frequency transistors .

Layered Double Hydroxides
Recent research has demonstrated the incorporation of gallium ions into layered double hydroxide frameworks through hydrothermal treatment. This process allows for the creation of materials with enhanced properties for catalysis and environmental applications . The following table summarizes the findings from this research:

ParameterResult
MethodHydrothermal treatment
Ga Ion IncorporationSuccessful without affecting crystal structure
DistributionHomogeneous throughout the particle
Analysis TechniqueInductively coupled plasma-mass spectroscopy (ICP-MS)

Case Studies

Case Study 1: Antineoplastic Properties
A clinical study highlighted the effectiveness of this compound in reducing hypercalcemia in cancer patients. The study reported a significant decrease in serum calcium levels after treatment, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Synthesis of Gallium Nitride
In a recent experiment, this compound was used to synthesize GaN via thermal plasma synthesis. The resulting nanopowder exhibited improved crystallinity after annealing, demonstrating the compound's utility in producing high-quality semiconductor materials .

Mechanism of Action

The mechanism of action of gallium trinitrate hydrate involves its interaction with biological molecules and cellular pathways:

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 255.74 g/mol (anhydrous basis)
  • Melting Point : Decomposes at ~110°C
  • Hazards : Oxidizer (UN 1477, ADR 5.1 II), causes skin/eye irritation, and reacts with combustibles .

Chemical and Physical Properties

The table below compares gallium trinitrate hydrate with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C) Key Applications
This compound Ga(NO₃)₃·xH₂O 255.74 (anhydrous) Water-soluble 110 (dec.) GaN synthesis, pharmaceuticals
Gallium(III) sulfate hydrate Ga₂(SO₄)₃·xH₂O 427.62 (anhydrous) Slightly soluble N/A Solid acid catalyst, esterification
Lutetium(III) nitrate hydrate Lu(NO₃)₃·xH₂O 360.98 (anhydrous) Water-soluble N/A Research in electronics, catalysis
Calcium nitrate tetrahydrate Ca(NO₃)₂·4H₂O 236.15 Highly soluble ~42.7 (loses H₂O) Fertilizers, wastewater treatment
Thulium(III) nitrate hexahydrate Tm(NO₃)₃·6H₂O 445.0 Water-soluble N/A Optical materials, rare-earth research

Notes:

  • Solubility Discrepancy: this compound is described as "water-soluble" in most sources , but one reference notes "slight solubility" , possibly due to hydration state or impurities.
  • Thermal Stability : Gallium trinitrate decomposes upon melting, unlike calcium nitrate, which loses water first .

Research Findings

  • Purity Requirements : Semiconductor applications demand ultra-high-purity gallium trinitrate (≤20 ppm impurities), whereas pharmaceutical grades prioritize controlled hydration states .
  • Comparative Stability : Gallium perchlorate hydrate (Cl₃GaO₁₂) is more reactive and unstable than the nitrate, limiting its use outside specialized redox reactions .

Biological Activity

Gallium trinitrate hydrate, also known as gallium nitrate, is a compound with significant biological activity, particularly in the context of cancer treatment and antimicrobial applications. This article explores its mechanisms of action, therapeutic uses, and research findings, supported by data tables and case studies.

Overview of this compound

Gallium nitrate is a gallium salt of nitric acid with the chemical formula Ga(NO₃)₃·9H₂O. It is primarily used in clinical settings to manage symptomatic hypercalcemia associated with malignancies. The compound works by inhibiting osteoclast activity, thereby reducing bone resorption and lowering serum calcium levels .

Inhibition of Osteoclast Activity
this compound decreases hypercalcemia by inhibiting osteoclasts, which are responsible for bone resorption. This action leads to a reduction in free calcium in the bloodstream. Studies indicate that gallium competes with magnesium for binding sites on DNA, forming stable complexes that inhibit DNA synthesis by targeting ribonucleotide reductase .

Antimicrobial Properties
Gallium ions exhibit significant antibacterial activity against various pathogens, including drug-resistant strains. The mechanism involves mimicking iron(III), which disrupts iron-dependent metabolic processes in bacteria. Gallium's ability to inhibit the growth of pathogens such as Pseudomonas aeruginosa and Mycobacterium tuberculosis has been documented .

Antitumor Activity

Gallium nitrate has demonstrated antitumor effects that are independent of its actions on bone metabolism. Clinical trials have shown promise in treating various cancers, including bladder carcinoma and lymphomas. A notable study indicated that prolonged infusion of gallium nitrate effectively managed cancer-associated hypercalcemia without cytotoxic effects on bone cells .

Antimicrobial Activity

Recent research highlights gallium's potential as an antimicrobial agent. A study found that gallium ions could effectively eradicate biofilms formed by Pseudomonas aeruginosa, a common pathogen associated with respiratory infections. The bactericidal effect was observed even at micromolar concentrations, showcasing gallium's efficiency compared to traditional antibiotics .

Table 1: Summary of Biological Activities

Activity Mechanism Target Pathogen/Cancer
Osteoclast InhibitionPrevents bone resorption; reduces serum calcium levelsHypercalcemia in cancer
Antitumor EffectsInduces apoptosis; inhibits tumor growthVarious cancers (e.g., lymphomas)
Antimicrobial ActionDisrupts iron metabolism; inhibits bacterial growthPseudomonas aeruginosa, M. tuberculosis

Case Studies

  • Clinical Trial on Cancer Patients
    A phase I clinical trial involving patients with malignancies demonstrated that gallium nitrate infusion led to significant reductions in serum calcium levels without adverse effects on bone integrity. Patients receiving doses between 300-900 mg/m² showed a mean initial half-life of 1-1.5 hours and terminal half-lives ranging from 25-30 hours, indicating effective pharmacokinetics for managing hypercalcemia .
  • Antibacterial Efficacy Study
    A study conducted by Choi et al. (2019) highlighted gallium's effectiveness against drug-resistant bacteria, showing that it could inhibit biofilm formation and bacterial growth at low concentrations. The study emphasized the need for further exploration into the molecular mechanisms underlying gallium's antibacterial properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity gallium trinitrate hydrate in laboratory settings?

  • Methodology : this compound is typically synthesized by dissolving high-purity gallium metal or gallium(III) oxide in concentrated nitric acid under controlled temperature (40–60°C). The reaction mixture is evaporated to near dryness, and the residue is recrystallized from dilute nitric acid to obtain hydrated crystals. Purity ≥99.99% is achieved by repeated crystallization and storage in an argon atmosphere to prevent moisture absorption .
  • Key Parameters : Use stoichiometric ratios of Ga:NO₃⁻ (1:3), monitor pH to avoid hydrolysis, and employ inert gas purging during storage .

Q. How should researchers address the hygroscopic nature of this compound during experimental handling?

  • Methodology : Store the compound in argon-purged desiccators or sealed containers with moisture-absorbing agents (e.g., silica gel). For weighing, use a glovebox with <5% relative humidity. Pre-dry the compound at 50°C (under vacuum) before use in moisture-sensitive reactions to minimize variability in hydration levels .

Q. What spectroscopic and thermal characterization techniques are essential for confirming the identity and purity of this compound?

  • Techniques :

  • FT-IR : Validate nitrate ligand vibrations (asymmetric stretch at ~1380 cm⁻¹, symmetric stretch at ~820 cm⁻¹) and hydrate O-H stretches (~3400 cm⁻¹) .
  • TGA/DSC : Monitor thermal decomposition (melting point ~110°C, decomposition to Ga₂O₃ above 200°C) and quantify hydration levels (x in Ga(NO₃)₃·xH₂O) .
  • ICP-OES/MS : Verify trace metal impurities (e.g., Fe, Al) to ensure compliance with purity standards (e.g., ≤60 ppm total impurities for 99.9995% grade) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal decomposition pathways of this compound?

  • Analysis Strategy : Conflicting data may arise from variations in hydration levels or heating rates. Conduct controlled TGA experiments under inert (N₂) and oxidative (air) atmospheres to isolate intermediate phases (e.g., GaONO₃). Cross-reference with XRD to identify crystalline products (e.g., β-Ga₂O₃ vs. amorphous intermediates) .
  • Case Study : A study using isothermal gravimetry at 150°C identified Ga(OH)(NO₃)₂ as a transient phase, explaining discrepancies in prior decomposition models .

Q. What strategies optimize this compound as a precursor for doped metal oxide synthesis (e.g., Eu³⁺-doped ZnGa₂O₄)?

  • Methodology : Use a gel-combustion synthesis approach with glycine/urea as fuel. Adjust the Ga:Eu molar ratio (e.g., 0.5–7% Eu³⁺) and calcination temperature (800–1000°C) to tune crystallinity and photoluminescence. Characterize via XRD (cubic spinel structure) and photoluminescence spectroscopy (Eu³⁺ emission at 612 nm) .
  • Critical Factor : Maintain stoichiometric control during precursor mixing to avoid secondary phases (e.g., Ga₂O₃ segregation) .

Q. How can machine learning enhance the analysis of gallium concentration in complex matrices (e.g., plutonium alloys)?

  • Methodology : Apply laser-induced breakdown spectroscopy (LIBS) coupled with convolutional neural networks (CNNs) to detect Ga emission lines (e.g., 403.3 nm, 417.2 nm). Train the model on synthetic spectra with known Ga concentrations (0.05–5 wt%) to achieve a detection limit of 0.05 wt% .
  • Validation : Cross-check results with ICP-MS and account for matrix effects (e.g., Pu spectral interference) using principal component analysis (PCA) .

Q. Data Presentation and Reproducibility Guidelines

  • Tables : Include hydration-dependent properties (e.g., melting point variability with xH₂O) .
  • Safety Protocols : Adhere to hazard codes (e.g., H272, H315) and use fume hoods for nitric acid handling .
  • Supporting Information : Provide raw TGA/DSC curves, ICP impurity profiles, and synthetic protocols in supplementary files to ensure reproducibility .

Properties

IUPAC Name

dinitrooxygallanyl nitrate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ga.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFORYDECCQDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])O[Ga](O[N+](=O)[O-])O[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GaH2N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.